molecular formula C10H15Cl2N3 B2833020 N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride CAS No. 166904-37-6

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride

Cat. No.: B2833020
CAS No.: 166904-37-6
M. Wt: 248.15
InChI Key: ZWCHZPOTPFIFKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms within the ring structure. This compound is characterized by its molecular structure, which includes an imidazole ring attached to an aniline moiety, and it is commonly used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound, such as glyoxal and ethylenediamine, under acidic conditions.

  • Attachment of the Aniline Moiety: The aniline group is then introduced by reacting the imidazole derivative with an appropriate aniline derivative, such as aniline itself or a substituted aniline.

  • Formation of Dihydrochloride Salt: The final step involves the conversion of the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. The use of catalysts and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The aniline moiety can be oxidized to form various oxidized products, such as nitroaniline or azo compounds.

  • Reduction: The imidazole ring can be reduced to form different reduced derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the aniline moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Nitroaniline, azo compounds, and other oxidized derivatives.

  • Reduction Products: Reduced imidazole derivatives and other reduced forms.

  • Substitution Products: Substituted imidazoles and aniline derivatives.

Scientific Research Applications

N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interactions of imidazole derivatives with biological targets.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Imidazole: A simple imidazole ring without additional substituents.

  • Aniline: Aniline itself, without the imidazole ring.

  • Other Imidazole Derivatives: Compounds such as benzimidazole, imidazole-4-carboxylic acid, and substituted imidazoles.

Uniqueness: N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]aniline dihydrochloride is unique due to its combination of the imidazole ring and the aniline moiety, which provides it with distinct chemical and biological properties compared to simpler imidazole or aniline derivatives.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3.2ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;;/h1-5,13H,6-8H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCHZPOTPFIFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)CNC2=CC=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.